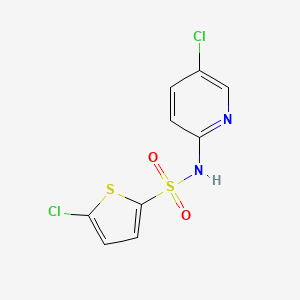![molecular formula C23H22N4O2S B7534668 N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7534668.png)
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide, commonly known as DNQX, is a synthetic compound that has been extensively used in scientific research to investigate the function of ionotropic glutamate receptors in the brain.
作用机制
DNQX acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site, thereby preventing the binding of glutamate, the natural ligand of the receptor. This blocks the influx of calcium ions into the postsynaptic neuron, which is necessary for the depolarization of the neuron and the transmission of the synaptic signal. By blocking the activity of AMPA receptors, DNQX can modulate synaptic plasticity and alter the strength of synaptic connections.
Biochemical and Physiological Effects:
DNQX has been shown to have a wide range of biochemical and physiological effects in the brain. By blocking the activity of AMPA receptors, DNQX can reduce the excitability of neurons and inhibit synaptic transmission. This can lead to the suppression of epileptic seizures and the attenuation of excitotoxicity, which is a pathological process that can lead to neuronal death. DNQX has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine, and to alter the activity of intracellular signaling pathways.
实验室实验的优点和局限性
DNQX is a useful tool for investigating the function of AMPA receptors in the brain. Its selectivity for AMPA receptors allows for the specific modulation of synaptic transmission mediated by these receptors, without affecting other types of glutamate receptors. However, DNQX has some limitations for lab experiments. Its potency can vary depending on the experimental conditions, and it can exhibit off-target effects at high concentrations. Additionally, DNQX has a short half-life in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for research on DNQX and its applications in neuroscience. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the function of specific subtypes of AMPA receptors. Another area of interest is the use of DNQX in combination with other pharmacological agents to investigate the interactions between different neurotransmitter systems in the brain. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of DNQX, in order to better understand its potential therapeutic applications.
合成方法
DNQX is a complex organic compound that is synthesized through a multistep process involving several chemical reactions. The synthesis of DNQX involves the reaction of 2,6-dimethylaniline with 2-nitrobenzaldehyde to form 3-(2,6-dimethylanilino)quinoxaline-2-carbaldehyde. The aldehyde group in this compound is then reduced to a primary alcohol using a reducing agent. The final step involves the reaction of the primary alcohol with 2-methylbenzenesulfonyl chloride to form DNQX.
科学研究应用
DNQX is widely used in scientific research to study the function of ionotropic glutamate receptors, which are involved in synaptic transmission in the brain. DNQX is a selective antagonist of AMPA receptors, which are a subtype of ionotropic glutamate receptors. By blocking the activity of AMPA receptors, DNQX can be used to investigate the role of these receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
属性
IUPAC Name |
N-[3-(2,6-dimethylanilino)quinoxalin-2-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-9-4-7-14-20(15)30(28,29)27-23-22(24-18-12-5-6-13-19(18)25-23)26-21-16(2)10-8-11-17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLSWCIKRJDQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)
![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7534627.png)
![1-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)-3-[3-(dimethylamino)propylamino]propan-2-ol](/img/structure/B7534636.png)

![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethylquinolin-2-amine](/img/structure/B7534672.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propan-2-yloxybenzamide](/img/structure/B7534675.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
